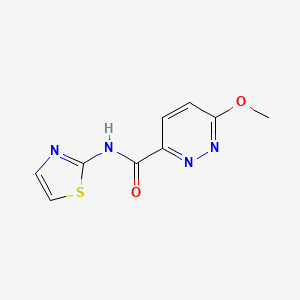
4-((3-Chloro-4-methoxyphenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to contain a quinoline structure, which is a type of heterocyclic aromatic organic compound. It also contains a chloro-methoxyphenyl group and an amino group .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and a heterocyclic ring. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the presence of polar groups, the size and shape of the molecule, and the presence of aromatic rings .科学的研究の応用
Corrosion Inhibition
Quinoline derivatives have been investigated for their corrosion inhibition properties. A computational study explored the adsorption and corrosion inhibition characteristics of novel quinoline derivatives on iron. Quantum chemical calculations and molecular dynamics simulations were utilized to understand their effectiveness as corrosion inhibitors, with findings suggesting that these compounds exhibit promising inhibition efficiencies, which align with experimental results (Erdoğan et al., 2017). Additionally, another study focused on the corrosion mitigation effect of specific quinoline derivatives on mild steel in acidic media, showing high inhibition efficiency and suggesting adsorption as the primary mechanism of action (Singh, Srivastava, & Quraishi, 2016).
Antimicrobial Applications
Quinoline derivatives have also been synthesized with the aim of exploring their antimicrobial activity. For example, one study reported the facile synthesis of tetrahydropyrimido[4,5-b]-quinoline derivatives and investigated their reactivity and antimicrobial activity, suggesting some of these compounds show promising biological activity (Elkholy & Morsy, 2006). Another research effort synthesized new pyran derivatives based on 8-hydroxyquinoline, evaluating their in vitro antimicrobial activity against various bacterial strains, with results indicating significant antibacterial potential (Rbaa et al., 2019).
Synthesis and Chemical Reactivity
Several studies have been dedicated to the synthesis of quinoline derivatives and their subsequent reactivity towards various agents. One such investigation involved the synthesis of 2-amino-4-arylquinoline-3-carbonitriles and their evaluation as corrosion inhibitors, demonstrating not only their synthetic accessibility but also their practical applications in corrosion inhibition (Verma et al., 2015).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(3-chloro-4-methoxyanilino)-6-ethylquinoline-3-carbonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O.ClH/c1-3-12-4-6-17-15(8-12)19(13(10-21)11-22-17)23-14-5-7-18(24-2)16(20)9-14;/h4-9,11H,3H2,1-2H3,(H,22,23);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROOFTPYDTPRNOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=CN=C2C=C1)C#N)NC3=CC(=C(C=C3)OC)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3-Chloro-4-methoxyphenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

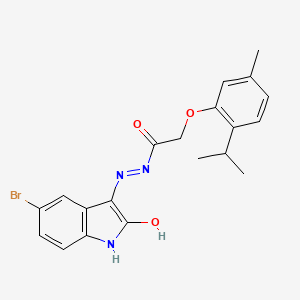
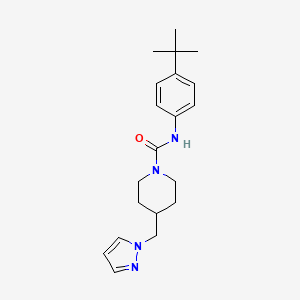
![N-(4-bromophenyl)-2-((3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2578099.png)
![N-(4-methoxybenzyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2578100.png)
![6-chloro-1-methyl-1H-Pyrazolo[3,4-b]pyrazine](/img/structure/B2578102.png)

![N-(1-(thiophen-2-yl)cyclopentyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2578105.png)
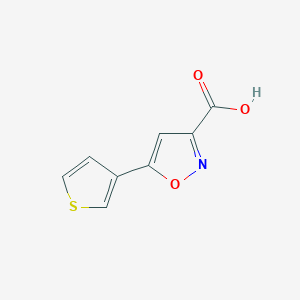

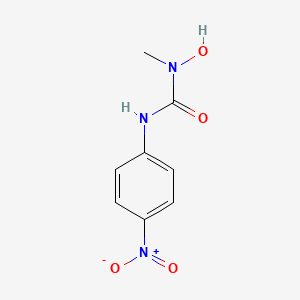

![N-methyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B2578114.png)
